Benzamide,n-(4-cyano-2-pyridinyl)-
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Overview
Description
Benzamide,n-(4-cyano-2-pyridinyl)- is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a pyridine ring with a cyano substituent at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide,n-(4-cyano-2-pyridinyl)- can be achieved through the amidation reaction of 2-aminopyridine and trans-β-nitrostyrene using a bimetallic metal-organic framework catalyst, such as Fe2Ni-BDC . The reaction typically involves the following steps:
Preparation of the Catalyst: The Fe2Ni-BDC catalyst is synthesized by bridging iron (III) cations and nickel (II) cations with 1,4-benzenedicarboxylic anions through a solvothermal approach.
Industrial Production Methods
Industrial production methods for Benzamide,n-(4-cyano-2-pyridinyl)- are not well-documented in the literature. the use of metal-organic frameworks as catalysts in the synthesis of benzamides suggests that similar scalable methods could be employed for industrial production.
Chemical Reactions Analysis
Types of Reactions
Benzamide,n-(4-cyano-2-pyridinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The cyano group on the pyridine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the pyridine ring and the benzamide group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, with reactions typically carried out in polar solvents like dimethylformamide (DMF) or dichloromethane.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted benzamides with various functional groups replacing the cyano group.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the benzamide and pyridine moieties.
Scientific Research Applications
Benzamide,n-(4-cyano-2-pyridinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Benzamide,n-(4-cyano-2-pyridinyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylpyridin-2-yl)benzamide
- N-(5-chloropyridin-2-yl)benzamide
- N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
Uniqueness
Benzamide,n-(4-cyano-2-pyridinyl)- is unique due to the presence of the cyano group on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other benzamide derivatives .
Properties
IUPAC Name |
N-(4-cyanopyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c14-9-10-6-7-15-12(8-10)16-13(17)11-4-2-1-3-5-11/h1-8H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMPRLOCOBJPSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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